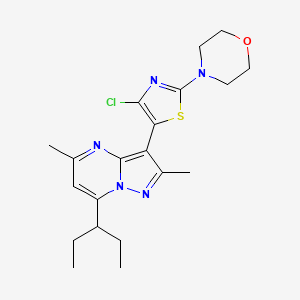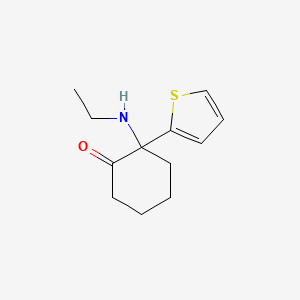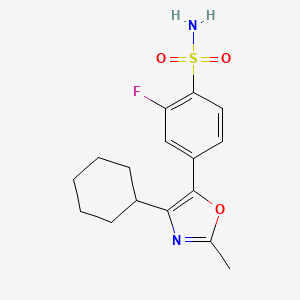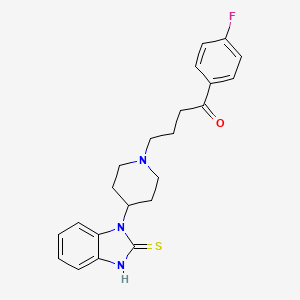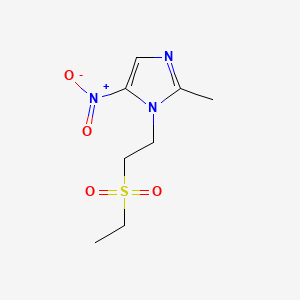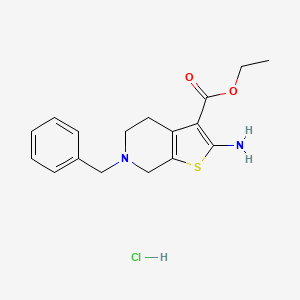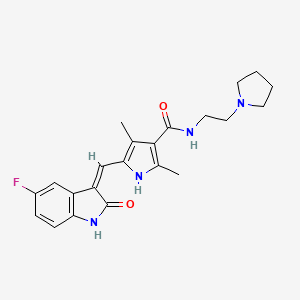
2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile
Overview
Description
Scientific Research Applications
Blocker of Intermediate Conductance Ca2±Activated K+ Channels
TRAM 39 is known to be a potent blocker of intermediate conductance calcium-activated potassium channels (KCa3.1), with a dissociation constant (Kd) of 60 nM. This property makes it valuable for research into the modulation of these channels, which are involved in various physiological processes .
Modulation of Membrane Potential in Rat Arteries
It has been shown to inhibit I-EBIO-stimulated increases in rat artery membrane potential ex vivo, suggesting its potential use in vascular biology studies .
Anti-Inflammatory Applications
TRAM 39 can diminish LPS-induced inflammation, indicating its possible use in researching inflammatory responses and conditions .
Mechanism of Action
Target of Action
TRAM 39, also known as 2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile, is a selective blocker of intermediate conductance Ca2±activated K+ (IKCa) channels . Its primary target is the KCa3.1 channel, which it inhibits with an IC50 value of 60 nM .
Mode of Action
TRAM 39 interacts with its target, the KCa3.1 channel, by blocking it . This inhibition reduces the peak amplitude of gKCa2 in sympathetic LAH neurons .
Pharmacokinetics
It is mentioned that tram 39 has no effect on cytochrome p450 activity , which plays a crucial role in drug metabolism.
Result of Action
The blocking of IKCa channels by TRAM 39 results in a reduction in the peak amplitude of gKCa2 in sympathetic LAH neurons . It also diminishes lipopolysaccharide (LPS)-induced cryptdin release from paneth cells .
properties
IUPAC Name |
2-(2-chlorophenyl)-2,2-diphenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRTPKGSCVKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TRAM-39 interact with IKCa1 channels and what are the downstream effects of this interaction?
A1: TRAM-39 acts as a selective blocker of IKCa1 channels. [, ] While the precise binding site remains to be fully elucidated, studies suggest that TRAM-39 likely interacts with the channel pore, occluding the flow of potassium ions. [, ] This blockade inhibits the hyperpolarizing current mediated by IKCa1, influencing cellular excitability and various physiological processes. For instance, in Paneth cells, TRAM-39 was shown to inhibit the secretion of α-defensins, highlighting a role for IKCa1 in mucosal defense. []
Q2: The provided research mentions that TRAM-39 is more potent than its analog TRAM-7. What can be inferred about the structure-activity relationship (SAR) of these compounds?
A2: While the exact structure of TRAM-7 is not provided, the fact that TRAM-39 exhibits higher potency as an IKCa1 inhibitor suggests crucial structural differences influencing their interaction with the channel. [] Further SAR studies exploring modifications to the TRAM scaffold (2-Chloro-α,α-diphenylbenzeneacetonitrile) could reveal specific moieties critical for binding affinity and selectivity. Such information is invaluable for designing more potent and selective IKCa1 modulators.
Q3: How does the selectivity of TRAM-39 for IKCa1 channels compare to other potassium channel blockers?
A3: TRAM-39 displays a significant degree of selectivity for IKCa1 channels over other potassium channels. Studies demonstrate its inability to block other calcium-activated potassium channels, such as the small-conductance (SKCa) and large-conductance (BKCa) channels. [, ] For instance, in studies investigating endothelial-derived hyperpolarizing factor (EDHF), TRAM-39 effectively suppressed IKCa-mediated vasodilation without affecting responses attributed to SKCa or BKCa channels. [, ] This selectivity makes TRAM-39 a valuable tool for dissecting the specific contributions of IKCa1 channels in complex physiological systems.
Q4: The research mentions the use of TRAM-39 in studying endothelium-dependent hyperpolarization (EDHF). Can you elaborate on the role of IKCa1 in this process?
A4: EDHF is a critical regulator of vascular tone, mediating vasodilation in various vascular beds. [, , ] Studies utilizing TRAM-39 have provided compelling evidence supporting the involvement of IKCa1 channels in EDHF-mediated responses. [, , ] Specifically, blockade of IKCa1 by TRAM-39 attenuates or abolishes EDHF-mediated vasodilation, indicating that activation of these channels in endothelial cells contributes significantly to this relaxation response.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




